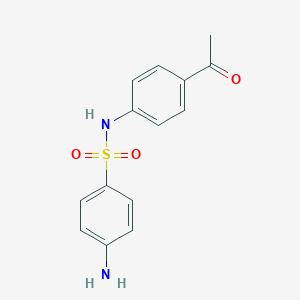![molecular formula C19H20Cl2N2O3S B185590 N-[4-(azepan-1-ylsulfonyl)phenyl]-2,4-dichlorobenzamide CAS No. 6048-42-6](/img/structure/B185590.png)
N-[4-(azepan-1-ylsulfonyl)phenyl]-2,4-dichlorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(azepan-1-ylsulfonyl)phenyl]-2,4-dichlorobenzamide, also known as N-(4-aminobutyl)-N-(4-(azepan-1-ylsulfonyl)phenyl)-2,4-dichlorobenzamide, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a member of the sulfonamide family and has been shown to have a variety of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-[4-(azepan-1-ylsulfonyl)phenyl]-2,4-dichlorobenzamide[4-(azepan-1-ylsulfonyl)phenyl]-2,4-dichlorobenzamide involves the selective binding of this compound to a specific protein target. This binding results in the modulation of the activity of this protein, which can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound[4-(azepan-1-ylsulfonyl)phenyl]-2,4-dichlorobenzamide has been shown to have a variety of biochemical and physiological effects. This compound has been shown to modulate the activity of specific protein targets, which can lead to changes in cellular signaling pathways, gene expression, and protein-protein interactions.
Avantages Et Limitations Des Expériences En Laboratoire
The use of N-[4-(azepan-1-ylsulfonyl)phenyl]-2,4-dichlorobenzamide[4-(azepan-1-ylsulfonyl)phenyl]-2,4-dichlorobenzamide in lab experiments has several advantages. This compound has been shown to selectively bind to a specific protein target, which makes it a valuable tool for studying the function of this protein in various biological processes. However, the use of this compound in lab experiments also has its limitations. The synthesis of this compound can be challenging, and it may not be suitable for all experimental systems.
Orientations Futures
There are several future directions for the use of N-[4-(azepan-1-ylsulfonyl)phenyl]-2,4-dichlorobenzamide[4-(azepan-1-ylsulfonyl)phenyl]-2,4-dichlorobenzamide in scientific research. One potential area of research is the use of this compound as a chemical probe for studying protein-protein interactions in disease states. Another potential area of research is the development of new synthetic methods for the production of this compound, which may make it more accessible for use in a wider range of experimental systems. Additionally, the use of this compound in combination with other chemical probes may provide new insights into the function of specific protein targets in various biological processes.
Méthodes De Synthèse
The synthesis of N-[4-(azepan-1-ylsulfonyl)phenyl]-2,4-dichlorobenzamide[4-(azepan-1-ylsulfonyl)phenyl]-2,4-dichlorobenzamide involves the reaction of 4-(azepan-1-ylsulfonyl)aniline with 2,4-dichlorobenzoyl chloride in the presence of a base. This reaction results in the formation of this compound[4-(azepan-1-ylsulfonyl)phenyl]-2,4-dichlorobenzamide as a white powder.
Applications De Recherche Scientifique
N-[4-(azepan-1-ylsulfonyl)phenyl]-2,4-dichlorobenzamide[4-(azepan-1-ylsulfonyl)phenyl]-2,4-dichlorobenzamide has been used extensively in scientific research for its potential use as a chemical probe for studying protein-protein interactions. This compound has been shown to selectively bind to a specific protein target, which makes it a valuable tool for studying the function of this protein in various biological processes.
Propriétés
Numéro CAS |
6048-42-6 |
|---|---|
Formule moléculaire |
C19H20Cl2N2O3S |
Poids moléculaire |
427.3 g/mol |
Nom IUPAC |
N-[4-(azepan-1-ylsulfonyl)phenyl]-2,4-dichlorobenzamide |
InChI |
InChI=1S/C19H20Cl2N2O3S/c20-14-5-10-17(18(21)13-14)19(24)22-15-6-8-16(9-7-15)27(25,26)23-11-3-1-2-4-12-23/h5-10,13H,1-4,11-12H2,(H,22,24) |
Clé InChI |
GANZQIODGXGZBW-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
SMILES canonique |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



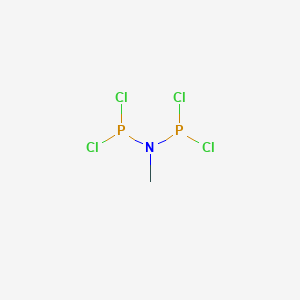
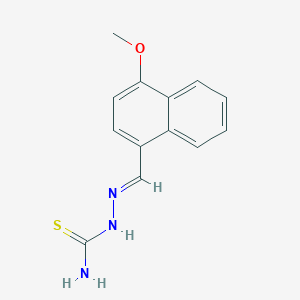
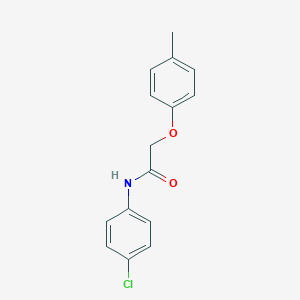
![Benzamide, 4-chloro-N-[[(4-methoxyphenyl)amino]thioxomethyl]-](/img/structure/B185515.png)


![[(E)-(5-nitrothiophen-2-yl)methylideneamino]thiourea](/img/structure/B185519.png)
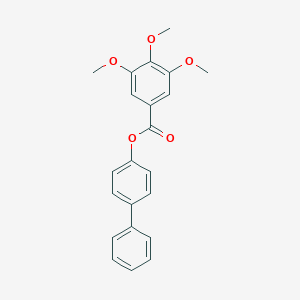


![Benzyl 3-{[(tert-butoxycarbonyl)amino]methyl}-4-hydroxypyrrolidine-1-carboxylate](/img/structure/B185526.png)
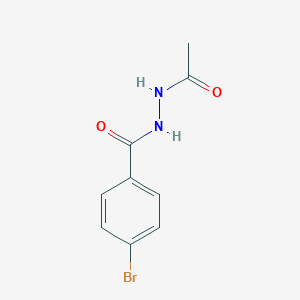
![methyl N-[[(Z)-indol-3-ylidenemethyl]amino]carbamate](/img/structure/B185530.png)
